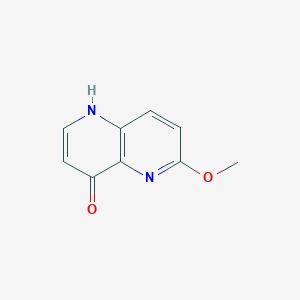

6-Methoxy-1,5-naphthyridin-4-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives has been covered in various studies . These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The published strategies related to the synthesis of 1,5-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted .Molecular Structure Analysis

The molecular structure of 6-Methoxy-1,5-naphthyridin-4-ol is C9H8N2O2 . The InChI code for this compound is 1S/C9H8N2O/c1-6-2-3-7-9 (11-6)8 (12)4-5-10-7/h2-5H,1H3, (H,10,12) .Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied . For instance, this compound can be synthesized via a reaction with phosphorus tribromide in N,N-dimethyl-formamide at 0 - 20℃ .Physical And Chemical Properties Analysis

This compound has a molecular weight of 176.17 . It is a light yellow solid and should be stored in a sealed, dry place at 2-8°C .Applications De Recherche Scientifique

Antimalarial Activity Exploration

- A study by Barlin and Tan (1984, 1985) investigated N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, synthesized from ethyl 3-aminopyridine-2-carboxylate, for potential antimalarial activity. This research found that these compounds, including derivatives of 6-Methoxy-1,5-naphthyridin-4-ol, displayed no significant antimalarial activity compared to existing antimalarial drugs like chloroquine or primaquine when tested against Plasmodium vinckei vinckei in mice (Barlin & Tan, 1984, 1985).

Synthesis and Pharmacological Applications

- In a study by Abele et al. (2014), the production of fluoronaphthyridines, including this compound, was discussed. This work highlighted the importance of the method of introducing the fluorine atom in the synthesis process and its implications for larger-scale production, emphasizing the compound's relevance in organic chemistry and potential pharmacological applications (Abele et al., 2014).

Acetylcholinesterase Inhibitory Activity

- Almansour et al. (2015) synthesized a series of hexahydro-1,6-naphthyridines and evaluated their acetylcholinesterase (AChE) inhibitory activity. This study, which included derivatives of this compound, found that these compounds had significant inhibitory activities, suggesting their potential application in the treatment of diseases like Alzheimer's (Almansour et al., 2015).

Synthesis and Properties

- Research by Titkova et al. (1981) focused on the synthesis and properties of 4-substituted 1,5-naphthyridines, including this compound. The study provided insights into the structural and property aspects of these compounds, contributing to a deeper understanding of their chemical behavior (Titkova et al., 1981).

Anti-Inflammatory Compounds

- Goudie et al. (1978) explored compounds related to 4-(6-Methoxy-2-naphthyl)butan-2-one, which is structurally similar to this compound, for their anti-inflammatory activity. This study contributed to the development of novel anti-inflammatory compounds (Goudie et al., 1978).

Antitumor Activity

- Tian et al. (2014) synthesized and evaluated the antitumor activity of benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs, including 6-methoxy derivatives. These compounds demonstrated significant in vitro and in vivo biological activities, suggesting their potential as cancer treatment agents (Tian et al., 2014).

Building Blocks for Metal Complex-Based Dyes

- Nakamura et al. (2019) reported the synthesis of methoxy-substituted 2,6-di(1,8-naphthyridin-2-yl)pyridines, using this compound as a precursor. These compounds were investigated for their potential use in metal complex-based dyes, demonstrating the versatility of this compound in material science (Nakamura et al., 2019).

Mécanisme D'action

Target of Action

It’s known that 1,6-naphthyridines, a closely related class of compounds, have been used extensively in treating various types of cancers, acting as antitumor or anti-proliferative agents, and as potential inhibitors of topo-i, mtor, p38 mitogen-activated protein kinase, c-met kinase, spleen tyrosine kinase (syk), proteasome, and cytotoxic inhibitors .

Mode of Action

The mode of action of 1,6-naphthyridines involves interactions with their targets leading to inhibition of key enzymes and proteins, thereby disrupting the normal functioning of cancer cells .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion can significantly influence the compound’s action .

Result of Action

Based on the known effects of related compounds, it can be inferred that it may have anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

Safety and Hazards

Propriétés

IUPAC Name |

6-methoxy-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-8-3-2-6-9(11-8)7(12)4-5-10-6/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMACLPPRSQXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464024 | |

| Record name | 6-methoxy-1,5-naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23443-25-6 | |

| Record name | 6-methoxy-1,5-naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

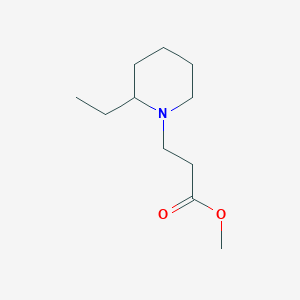

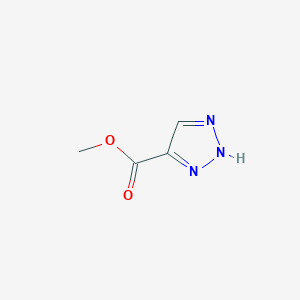

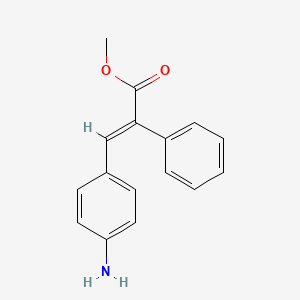

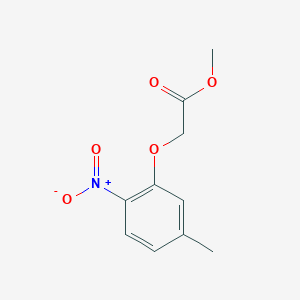

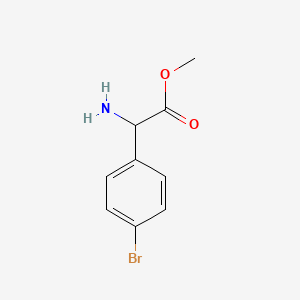

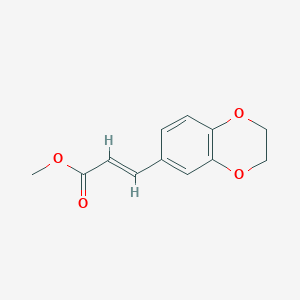

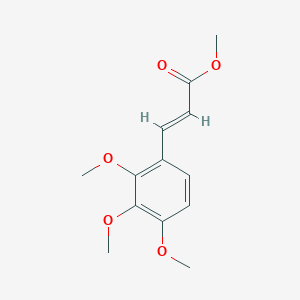

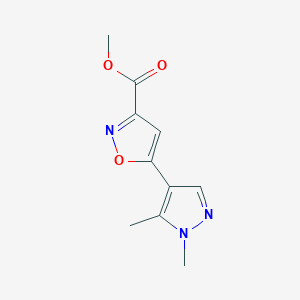

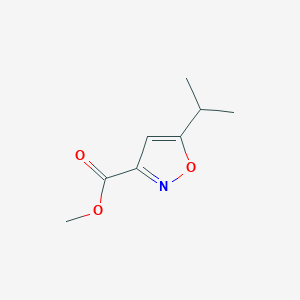

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate](/img/structure/B3022464.png)

![methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B3022466.png)

![Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate](/img/structure/B3022471.png)

![Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride](/img/structure/B3022477.png)

![Methyl 4-[(dipropylamino)sulfonyl]benzoate](/img/structure/B3022478.png)